![molecular formula C14H13NO3S3 B2634506 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide CAS No. 2034346-83-1](/img/structure/B2634506.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene is a heterocyclic compound that consists of a fused benzene and thiophene ring . It’s used as a building block in organic synthesis and has applications in medicinal chemistry .
Synthesis Analysis
Benzo[b]thiophene can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene consists of a five-membered thiophene ring fused with a six-membered benzene ring .Chemical Reactions Analysis
Benzo[b]thiophene undergoes various chemical reactions. For example, it can undergo Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Agents
Benzo[b]thiophene derivatives have been studied for their potential anticancer effects . For example, a series of benzo[b]thiophene-diaryl urea derivatives were designed and synthesized, and their in vitro antiproliferative activities were evaluated against HT-29 and A549 cancer cell lines . Some of these compounds exhibited antiproliferative activities comparable to that of the reference drug sorafenib .
Apoptosis Induction
Certain benzo[b]thiophene derivatives can induce apoptosis, a type of programmed cell death, in cancer cells . This is a crucial mechanism in cancer treatment as it can lead to the elimination of cancer cells .
Cell Cycle Arrest
Some benzo[b]thiophene derivatives can cause cell cycle arrest at the G0/G1 phase in cancer cells . This means they can stop the cells from dividing and proliferating, which is a key strategy in cancer therapy .
VEGFR2 Receptor Binding
Molecular docking studies have shown that certain benzo[b]thiophene derivatives can bind well to the active site of the VEGFR2 receptor . This receptor plays a significant role in angiogenesis, the process of new blood vessel formation, which is often hijacked by cancer cells to ensure their growth and survival .
Organic Semiconductors
Thiophene-mediated molecules, including benzo[b]thiophene derivatives, have a prominent role in the advancement of organic semiconductors . These materials are used in various electronic devices due to their unique properties .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs . These devices are used in various applications, including display technology and lighting .
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S3/c16-12(8-15-21(17,18)14-6-3-7-19-14)11-9-20-13-5-2-1-4-10(11)13/h1-7,9,12,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAVEEYFUFZEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2634424.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)
![N-[(2,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B2634428.png)
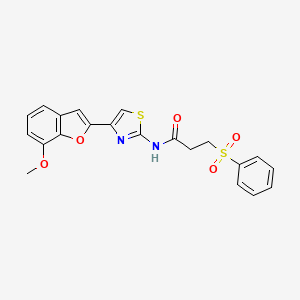
![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)
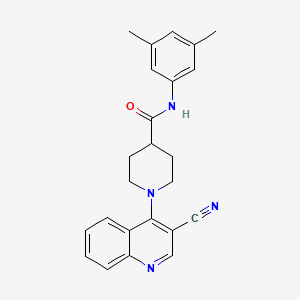
![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2634439.png)
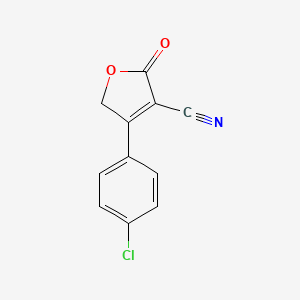

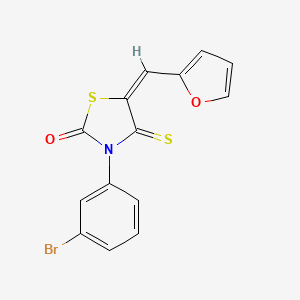
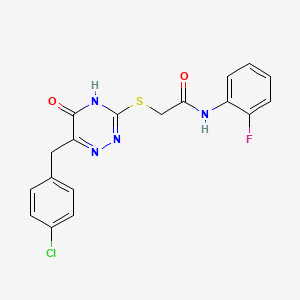
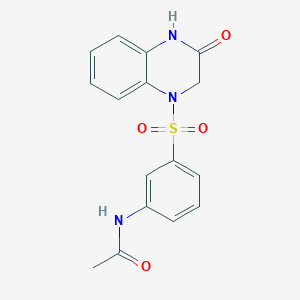
![2-Chloro-1-spiro[2.5]octan-6-ylethanone](/img/structure/B2634446.png)